molecular formula C22H22ClFN4O B121659 Pruvanserin hydrochloride CAS No. 443144-27-2

Pruvanserin hydrochloride

Cat. No.: B121659
CAS No.: 443144-27-2
M. Wt: 412.9 g/mol
InChI Key: UYGNZRVLPYZLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pruvanserin hydrochloride (EMD-281014 hydrochloride; LSN2411347; LY-2422347) is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. Its molecular formula is C22H22ClFN4O (molecular weight: 412.89), and it exhibits a high affinity for 5-HT2A receptors (Ki = 0.87 nM) with minimal interaction with 5-HT2C receptors (Ki = 557 nM), dopamine D2 receptors, or IKr channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indole Core Synthesis

The indole-3-carbonitrile core is synthesized through a modified Fischer indole synthesis pathway. Starting with phenylhydrazine derivatives, cyclization is achieved under acidic conditions to form the indole scaffold. A critical modification involves the introduction of a cyano group at the 3-position via nucleophilic substitution using cyanide sources such as potassium cyanide in dimethylformamide (DMF) at 80–100°C . The reaction proceeds with a yield of 68–72%, as confirmed by high-performance liquid chromatography (HPLC) analysis .

Piperazine Moiety Preparation

The 4-[2-(4-fluorophenyl)ethyl]piperazine component is synthesized through a nucleophilic substitution reaction. 4-Fluorophenethyl bromide reacts with piperazine in the presence of a base such as triethylamine, yielding the secondary amine intermediate. This step is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions, achieving a purity of >95% after recrystallization .

Coupling Reaction

The indole-3-carbonitrile and piperazine moieties are coupled via a carbonyl linkage. Activation of the indole-7-carboxylic acid using carbodiimide reagents (e.g., EDCl or DCC) facilitates amide bond formation with the piperazine amine. Optimized conditions involve refluxing in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), yielding pruvanserin free base with an 85% conversion rate .

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) gas in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether produces this compound with a melting point of 218–220°C and >99% purity .

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis employs batch reactors with capacities up to 1,000 liters. Key parameters include:

ParameterConditionYield/Purity
Indole cyclizationH2SO4, 120°C, 6 h70% yield, 98% HPLC
Piperazine alkylationTHF, 0°C, 12 h92% yield, 95% NMR
Coupling reactionDCM, EDCl, DMAP, 40°C, 24 h88% yield, 99% HPLC
Salt formationEthanol/HCl, 25°C, 2 h95% yield, 99.5%

Continuous flow systems are implemented for the coupling step to enhance heat transfer and reduce reaction time by 40% .

Purification Techniques

  • Recrystallization : The final product is purified using a solvent system of ethanol and water (4:1 v/v), achieving a particle size distribution of 50–100 µm .

  • Chromatography : Industrial-scale flash chromatography on silica gel (ethyl acetate/methanol 9:1) removes residual coupling reagents .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.96 (s, 1H, indole NH), 7.48–7.44 (m, 2H, aromatic), 4.32–4.28 (m, 4H, piperazine), 3.12 (t, 2H, CH2), 2.92 (t, 2H, CH2) .

  • LC-MS (ESI+) : m/z 377.2 [M+H]+ (free base), 412.9 [M+H]+ (hydrochloride) .

Purity and Stability

HPLC analysis under gradient conditions (acetonitrile/water with 0.1% trifluoroacetic acid) confirms a single peak at 254 nm, corresponding to >99.5% purity. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months .

Challenges and Innovations

Byproduct Management

The primary byproduct, 7-carboxyindole-3-carbonitrile, forms during incomplete coupling (5–7% yield). Adsorption onto activated charcoal reduces its concentration to <0.1% .

Solvent Recovery

Ethanol and DCM are recovered via distillation, achieving 90% solvent reuse and reducing production costs by 25% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: EMD 281014 hydrochloride can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Insomnia Treatment

Pruvanserin was initially developed for treating insomnia and underwent phase II clinical trials. A notable study involved approximately 400 participants who received either 5 mg or 15 mg doses compared to a placebo. The results indicated that pruvanserin significantly improved sleep initiation and maintenance without the adverse effects typically associated with traditional sedatives .

Neuropsychiatric Disorders

In addition to insomnia, pruvanserin has shown promise in preclinical studies for treating conditions such as schizophrenia and Parkinson's disease. Research indicates that it may help reduce dyskinesia in animal models treated with L-DOPA, thereby improving motor function without compromising the anti-parkinsonian effects of the treatment .

Animal Studies

Animal studies have provided insights into pruvanserin's behavioral effects. For instance, it has been observed to increase swimming behavior while decreasing immobility in models designed to assess depressive-like states. These findings suggest that pruvanserin may modulate neurotransmitter systems beyond just serotonin receptors .

Future Directions and Research Opportunities

Although development for insomnia treatment was discontinued by Eli Lilly, ongoing research into pruvanserin's potential applications continues to be relevant. Its role as a reference compound in developing new serotonin receptor antagonists highlights its importance in pharmacological research. Investigating its effects on cognitive functions and mood regulation could yield significant insights into treating various psychiatric disorders .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Selective 5-HT2A antagonism, which modulates serotonin pathways implicated in psychiatric and neurological disorders.
  • Therapeutic Applications : Initially investigated for sleep disorders, it was later studied in Parkinson’s disease (PD) to reduce L-DOPA-induced dyskinesia (LID) and psychosis-like behaviors (PLBs) .
  • Efficacy : In MPTP-lesioned marmosets, Pruvanserin reduced LID by 38% and PLBs by 53% when combined with L-DOPA. Synergistic effects were observed with mGlu2 modulators, enhancing anti-dyskinetic and anti-psychotic outcomes .

Structural Analogs and Isosteres

A novel 1H-imidazo[1,2-b]pyrazole scaffold-based isostere of Pruvanserin was synthesized to improve solubility. Comparative assays demonstrated enhanced aqueous solubility in the isostere compared to the parent compound. This modification retains 5-HT2A antagonism while addressing pharmacokinetic limitations, highlighting the importance of scaffold optimization in drug design .

Table 1: Pruvanserin vs. Its Isostere

Property Pruvanserin Hydrochloride 1H-Imidazo[1,2-b]pyrazole Isostere
Aqueous Solubility Moderate Significantly Improved
5-HT2A Affinity (Ki) 0.87 nM Comparable
Selectivity (5-HT2A/2C) ~640-fold Maintained

Other 5-HT2A Antagonists

Ketanserin

  • Mechanism : Dual 5-HT2A/1D receptor antagonist.
  • Therapeutic Use : Primarily used for hypertension, contrasting with Pruvanserin’s focus on neuropsychiatric indications .

Table 2: Pruvanserin vs. Ketanserin

Property This compound Ketanserin
Primary Target 5-HT2A 5-HT2A/1D
Selectivity (5-HT2A/2C) ~640-fold Not Fully Selective
Indications PD-associated LID/PLBs Hypertension

Combination Therapies

Pruvanserin’s synergy with mGlu2 modulators (e.g., LY-487,379 and LY-354,740) was demonstrated in MPTP-lesioned primates:

  • Anti-Dyskinetic Effect :
    • Pruvanserin + LY-487,379: 35% greater than LY-487-379 alone; 38% greater than Pruvanserin alone.
    • Pruvanserin + LY-354,740: 61% greater than Pruvanserin alone .

Table 3: Synergistic Efficacy in PD Models

Combination Reduction in LID (%) Reduction in PLBs (%)
Pruvanserin + LY-487,379 35%↑ vs. LY-487,379 Not Reported
Pruvanserin + LY-354,740 61%↑ vs. Pruvanserin 53%↑ vs. Pruvanserin

Biological Activity

Pruvanserin hydrochloride, also known as EMD 281014 or LY-2422347, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention due to its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and sleep-related issues. The following sections detail its biological activity, mechanism of action, and relevant research findings.

Pruvanserin functions primarily as a 5-HT2A receptor antagonist , meaning it binds to these receptors without activating them. This blockade prevents serotonin from exerting its effects, which is crucial in various physiological processes such as mood regulation, cognition, and perception. The selectivity of pruvanserin for the 5-HT2A receptor over the 5-HT2C receptor enhances its potential therapeutic profile while minimizing side effects associated with broader serotonin receptor modulation.

Biological Effects and Therapeutic Potential

Pruvanserin has been investigated for multiple therapeutic effects:

  • Schizophrenia : Studies suggest that pruvanserin may alleviate both positive and negative symptoms of schizophrenia by modulating serotonin pathways .
  • Sleep Disorders : Initial research indicated its efficacy in treating sleep initiation and maintenance disorders. However, development for insomnia treatment appears to have been discontinued .
  • Antidepressant and Anxiolytic Effects : Preclinical studies indicate potential antidepressant and anxiolytic properties, although these findings are still under investigation in animal models .

Preclinical Studies

Several studies have explored the effects of pruvanserin in animal models:

  • Schizophrenia Models : In rodent models, pruvanserin administration has shown significant reductions in psychotic-like behaviors, suggesting its utility for treating schizophrenia-related symptoms.
  • Dyskinesia in Parkinson's Disease : Pruvanserin was evaluated for its ability to reduce dyskinesia in models of Parkinson's disease. Results indicated that it could diminish peak dose dyskinesia significantly when administered alongside L-DOPA .
  • Cognitive Enhancement : Some studies have reported improvements in working memory tasks in animals treated with pruvanserin, indicating a possible role in cognitive enhancement .
Study FocusModel UsedKey Findings
SchizophreniaRodent modelsReduced psychotic-like behaviors
Parkinson's Disease DyskinesiaMarmoset modelsDecreased peak dose dyskinesia with L-DOPA co-administration
Cognitive FunctionVarious animal modelsEnhanced working memory performance

Future Directions

Despite promising preclinical data, further research is necessary to fully elucidate the mechanisms through which pruvanserin exerts its effects. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic analyses.
  • Long-term safety assessments in diverse populations.
  • Exploration of combination therapies with existing neuropsychiatric medications.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Pruvanserin hydrochloride, and how is its selectivity against related receptors assessed?

this compound is a potent and selective antagonist of the 5-HT2A receptor, with a binding affinity (Ki) of 0.87 nM. Selectivity is evaluated using competitive radioligand binding assays against off-target receptors such as 5-HT2C (Ki = 557 nM), dopamine D2, and IKr channels. Methodological validation includes parallel testing of receptor panels under standardized conditions (e.g., HEK293 cells expressing human receptors) to confirm specificity .

Q. What experimental models are used to evaluate Pruvanserin’s efficacy in psychiatric disorders?

Preclinical efficacy is assessed in the forced swim test (FST) in congenital learned helplessness rats, where Pruvanserin reduces immobility time, and in L-DOPA-treated dyskinetic primates, where it mitigates psychosis-like behaviors. These models prioritize translational endpoints (e.g., behavioral scoring, locomotor activity) with rigorous control groups and blinded data analysis .

Q. How is this compound synthesized, and what analytical methods ensure purity?

Synthesis involves coupling a 3-cyano-1H-indole-7-carbonyl group to a 4-[2-(4-fluorophenyl)ethyl]piperazine scaffold, followed by hydrochloride salt formation. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/ammonium acetate mobile phase) and pharmacopeial standards, ensuring ≥98% purity. Impurity profiling includes LC-MS to detect byproducts like unreacted intermediates .

Q. What analytical techniques are recommended for quantifying Pruvanserin in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is the gold standard. Method validation follows FDA guidelines: linearity (1–100 ng/mL), intra-day precision (CV <15%), and recovery (>80%) using spiked plasma or brain homogenates. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How can researchers optimize in vitro assays for Pruvanserin’s receptor binding to minimize off-target effects?

Use HEK293 cells stably expressing human 5-HT2A receptors under controlled transfection conditions. Include counter-screens for 5-HT2C and D2 receptors. Apply Schild regression analysis to calculate selectivity ratios (e.g., pA2 values) and validate with functional assays (e.g., calcium flux in GPCR-activated pathways) .

Q. What strategies address discrepancies in Pruvanserin’s pharmacokinetic data across studies?

Conduct meta-analyses to identify confounding variables (e.g., animal strain, dosing routes). Cross-validate using standardized protocols: intravenous administration in Sprague-Dawley rats, plasma sampling at fixed intervals, and non-compartmental pharmacokinetic analysis (AUC, t1/2). Replicate studies under harmonized conditions to isolate biological vs. methodological variability .

Q. How can Pruvanserin’s aqueous solubility be improved without compromising its pharmacophore?

Scaffold modification using non-classical isosteres, such as replacing the indole core with a 1H-imidazo[1,2-b]pyrazole, enhances solubility while retaining 5-HT2A affinity. Solubility is quantified via shake-flask methods in PBS (pH 7.4), followed by bioactivity validation in FST and receptor-binding assays .

Q. What computational approaches predict Pruvanserin’s off-target interactions?

Molecular docking against GPCR databases (e.g., PDSP) identifies potential off-targets. Validate predictions with functional assays (e.g., cAMP accumulation in CHO-K1 cells expressing orphan GPCRs). Machine learning models (e.g., Random Forest) trained on binding affinity datasets further refine risk assessment .

Q. How should researchers design dose-response studies to evaluate Pruvanserin’s therapeutic window?

Use escalating doses (0.1–10 mg/kg, intraperitoneal) in rodent models, with endpoints measured at peak plasma concentrations (Tmax). Include positive controls (e.g., clozapine for antipsychotic activity) and toxicity assessments (e.g., rotarod tests for motor impairment). Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Q. How can conflicting efficacy data in behavioral assays be reconciled?

Perform systematic reviews to assess study design heterogeneity (e.g., species, scoring protocols). Apply multivariate regression to isolate variables (e.g., circadian timing in FST). Replicate experiments under harmonized conditions (e.g., same vendor for rodents, standardized light/dark cycles) to reduce variability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., receptor occupancy via PET imaging alongside behavioral data) .
  • Experimental Design : Follow NIH preclinical reporting guidelines for animal studies, including randomization, blinding, and power analysis .
  • Statistical Rigor : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .

Properties

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNZRVLPYZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196134
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443144-27-2
Record name Pruvanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUVANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.